2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Description
Chemical Identity: 2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one (CAS: 13340-79-9) is a fluorinated acetophenone derivative featuring a trifluoromethyl ketone group linked to a phloroglucinol (2,4,6-trihydroxyphenyl) core. Its molecular formula is C₈H₅F₃O₄, with a molecular weight of 222.12 g/mol .
Synthesis: The compound is synthesized via Friedel-Crafts acylation of phloroglucinol with trifluoroacetic anhydride in the presence of aluminum chloride (AlCl₃) in ethylene dichloride at room temperature, yielding a 40% product .
Properties
Molecular Formula |
C8H5F3O4 |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)7(15)6-4(13)1-3(12)2-5(6)14/h1-2,12-14H |
InChI Key |
XBCARNVTXMSFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)C(F)(F)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid such as aluminum chloride.
Gas-Phase Reaction: Trifluoromethane gas reacts with benzoyl chloride or benzyl esters to produce the compound with yields ranging from 70-80%.
Industrial Production Methods
Industrial production typically employs the Friedel-Crafts acylation method due to its higher yield and scalability. The process involves careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced using optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Grignard reagents and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
Oxidation: Various carboxylic acids and ketones.
Reduction: 2,2,2-Trifluoro-1-phenylethanol.
Substitution: New aromatic compounds with modified functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one is used in:
Chemistry: As a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can form stable complexes with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 15485-66-2)
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 274.27 g/mol
- Key Features :
- Applications : Used as a research chemical in organic synthesis .
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 110865-03-7)
- Molecular Formula : C₈H₇ClO₄
- Molecular Weight : 202.59 g/mol
- Key Features: Chloro substituent (-Cl) instead of -CF₃. Less electron-withdrawing than -CF₃, leading to lower acidity of phenolic hydroxyl groups.
- Applications: Limited data, but marketed as a specialty chemical for research .
Trifluoromethylated Analogs with Modified Aromatic Substituents
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone (CAS: 313-56-4)
- Molecular Formula : C₁₁H₁₁F₃O
- Molecular Weight : 216.20 g/mol
- Key Features: Trimethylphenyl substituent increases steric hindrance. Boiling Point: Not reported, but likely lower than hydroxylated analogs due to reduced hydrogen bonding .
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone (CAS: 657-15-8)
Non-Fluorinated Analogs
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone
Comparative Analysis Table
Key Findings
- Electron Effects: The -CF₃ group in the parent compound enhances the acidity of phenolic -OH groups compared to methoxy or chloro analogs, facilitating nucleophilic reactions .
- Thermal Stability : Hydroxyl-rich analogs (e.g., 15485-66-2) exhibit higher melting points due to robust hydrogen-bonding networks .
- Reactivity : Nitro-substituted derivatives (e.g., 657-15-8) display heightened electrophilicity, making them suitable for oxime and sulfonamide synthesis .
Biological Activity
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
- Formula: C₁₁H₈F₃O₄
- Molecular Weight: 264.2 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes and targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects. The presence of hydroxyl groups in the phenolic structure is often linked to enhanced biological activity.
1. Antimicrobial Activity
Studies have shown that derivatives of trihydroxyphenyl ethanones exhibit significant antimicrobial properties. The trihydroxyphenyl moiety is known to enhance the interaction with microbial cell walls, leading to increased permeability and ultimately cell death.
2. Trypanocidal Activity
A related study evaluated the trypanocidal activity of various chromane-type compounds, revealing that hydroxylated derivatives demonstrate promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, compounds similar to 2,2,2-trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one showed effective concentrations (EC50) below 10 µM in vitro .
| Compound | Cytotoxicity (LC50 µM) | Trypanocidal Activity (EC50 µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 54.0 ± 0.5 | 17.8 ± 0.8 | 3.0 |
| Compound B | 6.3 ± 0 | 3.3 ± 0.1 | 1.9 |
| Compound C | >200 | 18.3 ± 1.1 | >10 |
This table illustrates the relationship between cytotoxicity and trypanocidal efficacy among structurally related compounds.
3. Cytotoxicity Studies
In vitro studies assessing cytotoxicity against human macrophages indicate that many hydroxylated acetophenone derivatives exhibit significant cytotoxic effects at low concentrations (LC50 values <10 µM). This suggests a need for further investigation into their therapeutic index and potential as drug candidates .
The proposed mechanisms of action for these compounds include:
- Inhibition of Enzymatic Activity: Hydroxyl groups may interact with key enzymes involved in microbial metabolism or host cell signaling pathways.
- Membrane Disruption: The lipophilic trifluoromethyl group may facilitate penetration into microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have highlighted the potential of similar compounds in treating infectious diseases:
- A study demonstrated that a related compound significantly reduced parasitemia in animal models infected with T. cruzi, suggesting its potential for development as an anti-chagas agent .
- Another investigation into the anti-inflammatory properties of trihydroxyphenyl derivatives indicated their ability to modulate cytokine production in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
